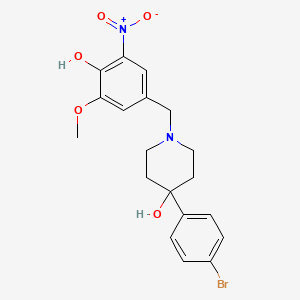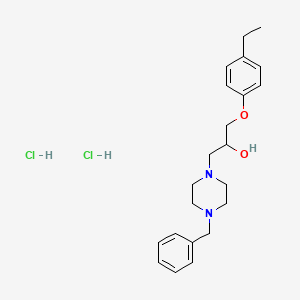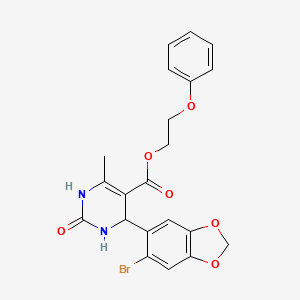![molecular formula C18H20N2O B5134718 11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one CAS No. 109667-42-7](/img/structure/B5134718.png)
11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one
Übersicht
Beschreibung
“11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one” is a chemical compound with the molecular formula C18H20N2O . It’s a complex organic molecule that belongs to the class of organic compounds known as diazatricyclo compounds .
Molecular Structure Analysis
The molecular structure of “11-benzyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one” is quite complex due to its tricyclic nature . The molecule consists of three fused rings with nitrogen atoms incorporated into the ring structure .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis of Structurally Similar Compounds : This compound and its derivatives have been a subject of research in the synthesis of structurally similar compounds. For instance, the synthesis of (+)‐(1R,2S,9S)‐11‐Methyl‐7,11‐Diazatricyclo[7.3.1.02,7]Tridecane, a (+)‐Sparteine surrogate, was explored, highlighting its potential as a substitute in asymmetric synthesis (Dixon, McGrath, & O’Brien, 2006).
Investigations into Conformational Behavior : Research on substituent and solvent-dependent conformations of saturated diazatricyclic compounds, including 11-methyl-7,11-diazatricyclo[7.3.1.0 2,7]tridecan-13-one, has been conducted. This work focuses on the stereochemistry and isomerism of these compounds (Balázs, Nemes, Scheiber, & Tóth, 1999).
Potential in Asymmetric Synthesis
Use in Enantioselective Synthesis : The compound has been investigated for its role in enantioselective total synthesis, such as in the preparation of tricyclic 9-oxabispidine (Breuning & Steiner, 2008).
Evaluation in Lithiation-Substitution Processes : Studies include its evaluation in the enantioselective lithiation-substitution of N-(tert-butoxycarbonyl)pyrrolidine, demonstrating its utility in specific synthetic processes (Hermet et al., 2003).
Chemical Analysis and Characterization
X-Ray Crystallography Studies : X-ray crystallography has been used to analyze intermediates and derivatives of this compound, providing valuable insights into their molecular structures (Soldatenkov et al., 1996).
- NMR have been utilized to characterize the structures of related compounds, such as in the synthesis of oxygen-bridged monastrol analogs (Cheng, Wang, Tan, Chen, & Shuai, 2012).
Catalysis and Reaction Mechanism Studies
Investigation in Nickel (0) Complexes : The compound and its variants have been studied in the context of nickel (0) complexes, providing insights into their potential use in organometallic chemistry (Brun et al., 2013).
Analysis of Rearrangement Reactions : Research has been conducted on the mechanism of rearrangement reactions in related tricyclic compounds, enhancing understanding of their chemical behavior (Adam, Lucchi, & Doerr, 1989).
Applications in Heterocyclic Chemistry
Formation of Oxygen-Bridged Heterocycles : The compound has been used in the formation of oxygen-bridged heterocycles, demonstrating its applicability in heterocyclic chemistry (Svetlik, Tureček, & Hanuš, 1988).
Synthesis of Bioisosteric Analogues : It has also been explored in the synthesis of precursors for bioisosteric colchicine analogues, showcasing its relevance in medicinal chemistry (Shishov et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
11-benzyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c21-18-8-4-7-17-16-9-15(12-20(17)18)11-19(13-16)10-14-5-2-1-3-6-14/h1-8,15-16H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPJEOSIUJHZFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC1C3=CC=CC(=O)N3C2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601126516 | |
| Record name | 1,2,3,4,5,6-Hexahydro-3-(phenylmethyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
109667-42-7 | |
| Record name | 1,2,3,4,5,6-Hexahydro-3-(phenylmethyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109667-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4,5,6-Hexahydro-3-(phenylmethyl)-1,5-methano-8H-pyrido[1,2-a][1,5]diazocin-8-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601126516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-dimethyl-4-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}aniline](/img/structure/B5134643.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5134649.png)


![methyl 4-[2-(cyclopentylamino)-2-oxoethoxy]benzoate](/img/structure/B5134673.png)
![N-(2,4-dimethylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5134676.png)
![7-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5134684.png)
![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-[2-(methylthio)ethyl]benzamide](/img/structure/B5134690.png)


![3-[1-(4-methoxy-3-nitrobenzyl)-3-(4-methyl-1,2,5-oxadiazol-3-yl)-2-triazen-1-yl]-4-methyl-1,2,5-oxadiazole](/img/structure/B5134714.png)
![2-phenyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5134725.png)
![2-acetyl-3-(3-fluorophenyl)-7-methoxy-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5134728.png)
![4-(2-{[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5134735.png)